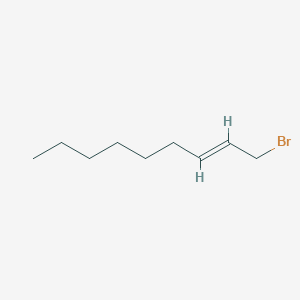
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate is a complex organic compound with the molecular formula C20H18N2O6S and a molecular weight of 414.4 g/mol It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a hydroxy group and the other with a phenoxyethyl hydrogen sulphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate typically involves the diazotization of 4-aminobiphenyl-3-ol followed by coupling with 4-phenoxyethyl hydrogen sulphate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Conditions involving Lewis acids or bases to facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Biphenylamines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential as a biological stain and in enzyme assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which may interact with biological targets, leading to various physiological effects. The hydroxy and phenoxy groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylphenol: Similar in structure but lacks the azo and phenoxyethyl hydrogen sulphate groups.
Azo dyes: Share the azo linkage but differ in the substituents on the aromatic rings.
Uniqueness
2-(4-((4-Hydroxybiphenyl-3-yl)azo)phenoxy)ethyl hydrogen sulphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
73301-95-8 |
|---|---|
Molekularformel |
C20H18N2O6S |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
2-[4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenoxy]ethyl hydrogen sulfate |
InChI |
InChI=1S/C20H18N2O6S/c23-20-11-6-16(15-4-2-1-3-5-15)14-19(20)22-21-17-7-9-18(10-8-17)27-12-13-28-29(24,25)26/h1-11,14,23H,12-13H2,(H,24,25,26) |
InChI-Schlüssel |
DUIKFSGXLFVAMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)N=NC3=CC=C(C=C3)OCCOS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-1-[10-(1-methylazepan-1-ium-1-yl)decyl]azepan-1-ium;bromide](/img/structure/B13764784.png)
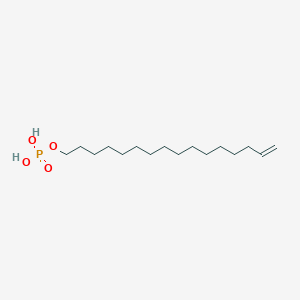
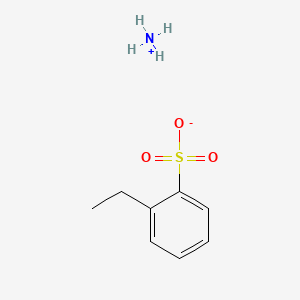
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-prop-2-enylcarbamate;chloride](/img/structure/B13764819.png)

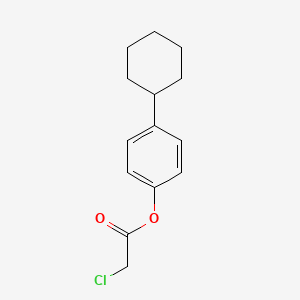
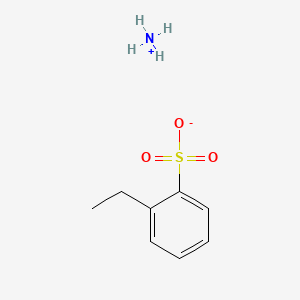
![2-(3,5,7,8,9,12-Hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13764835.png)
![4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13764842.png)
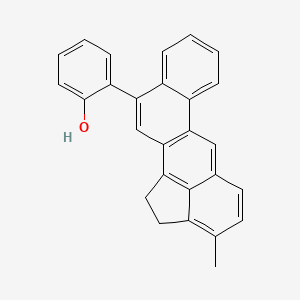
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
